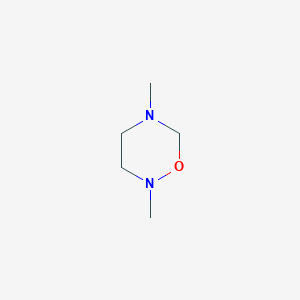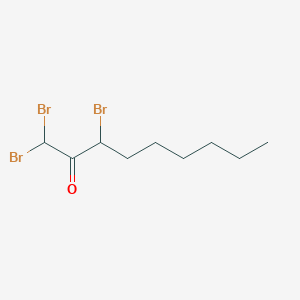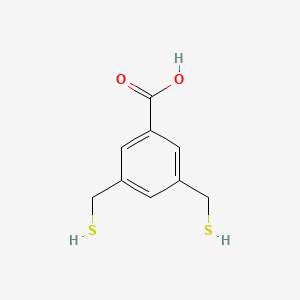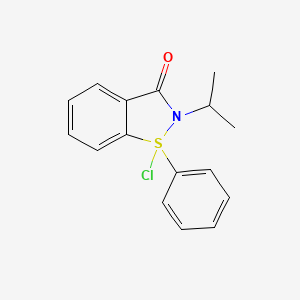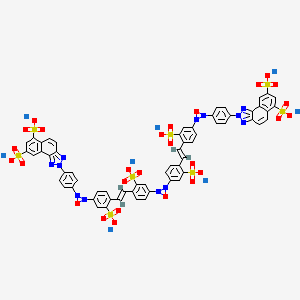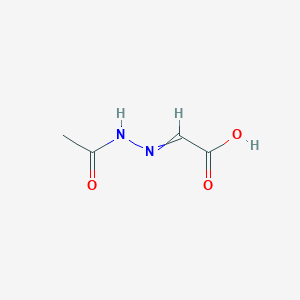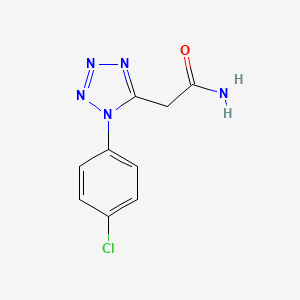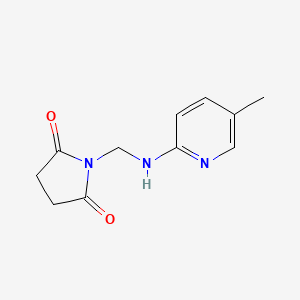
1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine-2,5-dione core, which is linked to a 5-methylpyridin-2-yl group via an aminomethyl bridge. The unique structure of this compound allows it to exhibit a range of biological activities, making it a valuable candidate for various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione typically involves the Mannich reaction, a three-component condensation reaction. In this process, 2-aminopyridine and succinimide are dissolved in distilled water and mixed well at room temperature until a clear solution is obtained. Formaldehyde is then added to this mixture, leading to the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione core to pyrrolidine-2-one.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antioxidant activities, making it useful in studying bacterial resistance and oxidative stress.
Medicine: Potential therapeutic applications in treating infections, inflammation, and cancer due to its biological activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its antioxidant activity is due to its capacity to scavenge free radicals and reduce oxidative stress. Additionally, the compound may interact with specific receptors and proteins involved in inflammation and cancer pathways .
Comparación Con Compuestos Similares
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and exhibit similar biological activities.
N-Substituted pyrrolidines: Compounds with different substituents on the pyrrolidine ring, such as N-methylpyrrolidine.
Pyridine derivatives: Compounds with various substituents on the pyridine ring, such as 2-aminopyridine and 5-methylpyridine
Uniqueness: 1-(((5-Methylpyridin-2-yl)amino)methyl)pyrrolidine-2,5-dione stands out due to its specific combination of the pyrrolidine-2,5-dione core and the 5-methylpyridin-2-yl group. This unique structure imparts distinct biological activities, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-[[(5-methylpyridin-2-yl)amino]methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H13N3O2/c1-8-2-3-9(12-6-8)13-7-14-10(15)4-5-11(14)16/h2-3,6H,4-5,7H2,1H3,(H,12,13) |
Clave InChI |
IKGKFSPEDSYHBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NCN2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


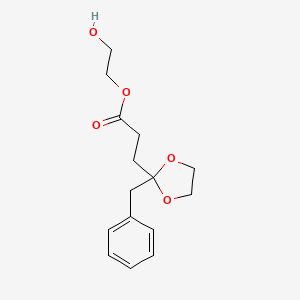
![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
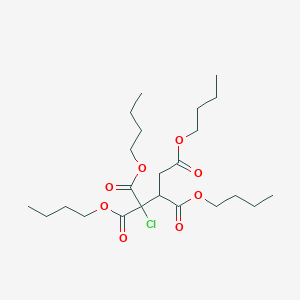

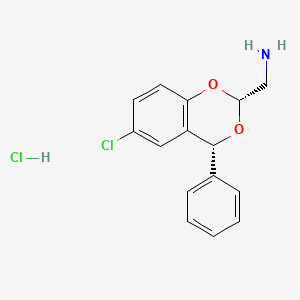
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
